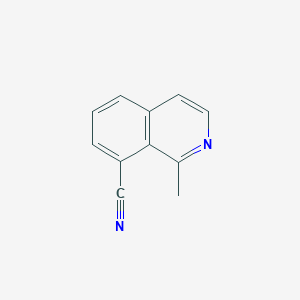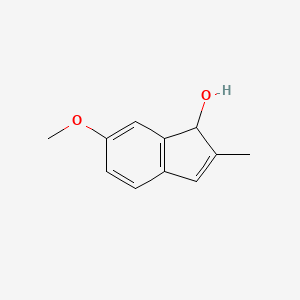
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is an organophosphorus compound that belongs to the class of oxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of the methoxy and oxo groups on the phosphorus atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol typically involves the cyclization of appropriate phosphite precursors. One common method is the reaction of a phosphite with an aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific phosphite and carbonyl compound used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or other oxidized phosphorus species.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while substitution reactions can produce a variety of substituted oxaphospholanes .
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Wirkmechanismus
The mechanism by which (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: This compound has a similar structure but with a six-membered ring.
2-Methoxy-2-oxo-1,2-oxaphospholan-3-ol: This compound differs by having a hydroxyl group instead of a methanol group.
Uniqueness
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H11O4P |
|---|---|
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol |
InChI |
InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FJVYUBMJBLHJEG-UHFFFAOYSA-N |
Kanonische SMILES |
COP1(=O)CC(CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)


![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)





